molecular formula C10H12O B095943 3-Phenylbutyraldehyde CAS No. 16251-77-7

3-Phenylbutyraldehyde

Cat. No. B095943
CAS RN: 16251-77-7
M. Wt: 148.2 g/mol
InChI Key: MYHGOWDLVRDUFA-UHFFFAOYSA-N
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Description

Infrared Spectrum and Structural Analysis of 3-Phenylbutyraldehyde Derivatives

The molecular structure and vibrational frequencies of 3-phenylbutyraldehyde derivatives have been a subject of study, as seen in the case of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. This compound was optimized using both Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, with the B3LYP/6-311++G(d,p) basis set showing good agreement with experimental infrared bands. The vibrational modes were assigned using potential energy distribution, and the stability of the molecule was analyzed through natural bonding orbital analysis, which highlighted the importance of hyper-conjugative interactions and charge delocalization. The molecular electrostatic potential map revealed that the carbonyl group and the mono-substituted phenyl ring are likely sites for electrophilic attack, while the para-substituted phenyl and pyrazole ring could be sites for nucleophilic attack. This compound's first hyperpolarizability suggests a potential role in nonlinear optics, and molecular docking studies indicate that the fluorine atom and the carbonyl group are crucial for binding, suggesting possible phosphodiesterase inhibitory activity .

Synthesis Analysis of Benzoxazine Precursors

The synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine, a compound related to 3-phenylbutyraldehyde, involves the reaction of phenol, aniline, and formaldehyde. The study of this reaction pathway revealed that N-hydroxymethyl aniline (HMA) is likely the key intermediate, which can react with itself or other reactants to form various intermediates and ultimately the desired benzoxazine and byproducts. The elucidation of these compounds and the proposed reaction paths were achieved through high-performance liquid chromatography (HPLC) and other analytical techniques. This research provides insight into the complex reaction mechanisms involved in the synthesis of benzoxazine derivatives .

Molecular Structure Analysis through Organocatalytic Reactions

The molecular structure of 3-phenylbutyraldehyde can be further understood by examining the synthesis of chiral 3-substituted phthalides, which share a similar phenyl group attachment. An organocatalytic asymmetric aldol-lactonization reaction of 2-formylbenzoic esters with ketones/aldehydes was developed to construct enantioenriched scaffolds. The catalyst L-prolinamide alcohol IV, along with an acid additive, was found to significantly enhance reaction efficiency. This method provides a powerful approach to preparing synthetically and biologically important 3-substituted phthalides with high enantioselectivity. The study also reports a 3-step catalytic asymmetric synthesis of the natural product 3-butylphthalide, demonstrating the practical applications of these reactions in producing complex molecular structures .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3-phenylbutyraldehyde, the studies on its derivatives provide indirect insights. The infrared spectrum analysis, molecular docking, and synthesis pathways of related compounds suggest that 3-phenylbutyraldehyde would exhibit similar reactivity patterns due to the presence of the phenyl group and the aldehyde functional group. These groups are known to influence the electron distribution and reactivity of the molecule, which can be inferred to affect the physical and chemical properties of 3-phenylbutyraldehyde itself.

Scientific Research Applications

Biochemistry

3-Phenylbutyraldehyde has been used as a reactant in biochemistry research, specifically in the study of enzyme kinetics .

Summary of the Application

In these studies, 3-Phenylbutyraldehyde is used to investigate the reaction kinetics of hydrogen peroxide and certain aromatic aldehydes with the enzyme cytochrome P450BM3-F87G .

Results or Outcomes

The results of these studies can provide valuable insights into the function of the enzyme cytochrome P450BM3-F87G. This can contribute to our understanding of biological processes and potentially inform the development of new drugs .

Polymer Science

3-Phenylbutyraldehyde can be used in the synthesis of polyhydroxyalkanoates (PHAs), specifically Poly (3-hydroxybutyrate-co-3-hydroxyvalerate), PHBV .

Summary of the Application

PHBV is a biopolyester accumulated by microorganisms as intracellular storage materials and they have attracted attention as “green plastic” alternatives to their petrochemical counterparts .

Methods of Application or Experimental Procedures

The synthesis of PHBV involves the polymerization of 3-hydroxybutyrate and 3-hydroxyvalerate monomers, which can be derived from 3-Phenylbutyraldehyde .

Results or Outcomes

PHBV has three main features: biodegradability, biocompatibility, and it is a biobased polymer (biosynthesis starting from renewable resources). These features qualify PHBV as a very promising polymer that has great potential to replace conventional non-degradable polymers .

Electronic Material Science

3-Phenylbutyraldehyde can also be used in the synthesis of poly (3,4-ethylenedioxythiophene) (PEDT, PEDOT) .

Summary of the Application

PEDOT is a highly valuable electric and electronic material with numerous industrial applications .

Methods of Application or Experimental Procedures

The synthesis of PEDOT involves the polymerization of 3,4-ethylenedioxythiophene monomers, which can be derived from 3-Phenylbutyraldehyde .

Results or Outcomes

The basic chemical and physical properties of PEDOT make it a highly valuable electric and electronic material .

Food Science

3-Phenylbutyraldehyde is used in the food industry as a flavoring agent .

Summary of the Application

It is used to impart a specific flavor to food products. The exact flavor can vary depending on the concentration and the other ingredients used .

Results or Outcomes

The addition of 3-Phenylbutyraldehyde can enhance the flavor of the food product, making it more appealing to consumers .

Perfume Industry

3-Phenylbutyraldehyde is also used in the perfume industry as a fragrance ingredient .

Summary of the Application

It is used to impart a specific scent to perfumes. The exact scent can vary depending on the concentration and the other ingredients used .

Results or Outcomes

The addition of 3-Phenylbutyraldehyde can enhance the scent of the perfume, making it more appealing to consumers .

Safety And Hazards

3-Phenylbutyraldehyde is classified as a combustible liquid . It has a flash point of 97.00 °C . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

3-phenylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHGOWDLVRDUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047098
Record name 3-Phenylbutyraldehyde
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenepropanal, .beta.-methyl-
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Product Name

3-Phenylbutyraldehyde

CAS RN

16251-77-7
Record name 3-Phenylbutanal
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Record name 3-Phenylbutanal
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Record name Benzenepropanal, .beta.-methyl-
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Record name 3-Phenylbutyraldehyde
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Record name 3-phenylbutyraldehyde
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Record name 3-Phenylbutyraldehyd
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Record name 3-PHENYLBUTANAL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
B Danieli, C Barra, G Carrea, S Riva - Tetrahedron: Asymmetry, 1996 - Elsevier
… Here we will report on the preliminary results that we have obtained considering the substituted aldehydes (+)-2-phenylpropionaldehyde 1 and (:l:)-3-phenylbutyraldehyde 2 as model …
Number of citations: 27 www.sciencedirect.com
GM Raner, AJ Hatchell, PE Morton, DP Ballou… - Journal of inorganic …, 2000 - Elsevier
… Absorbance change in the 700–900 nm range during the reaction of P450 BM3 -F87G with 3-phenylbutyraldehyde and 600 μM H 2 O 2 at 22C. Spectra were recorded at 0, 10, and 100 …
Number of citations: 27 www.sciencedirect.com
RJ Lu, RW Giese - Analytical chemistry, 2000 - ACS Publications
… To a solution of 0.525 g (1.5 mmol) of AMACE1 in 4 mL of 0.1 M MES buffer (pH 6.0) was added 74 mg (0.5 mmol) of 3-phenylbutyraldehyde, followed by 33 mg (0.5 mmol) of NaCNBH …
Number of citations: 4 pubs.acs.org
M Schwarz, N Wakabayashi… - Organic Preparations and …, 1979 - Taylor & Francis
… In the case of cinnamaldehyde and lithium dimethylcopper, no aldehyde product could be isolated at all, even though the presence of 3phenylbutyraldehyde in reasonable yields …
Number of citations: 1 www.tandfonline.com
R Han, GL Hillhouse - Journal of the American Chemical Society, 1997 - ACS Publications
… Removal of the solvent under vacuum and extraction of the residue with hexanes followed by chromatographic workup allows for isolation of 3-methyl-3-phenylbutyraldehyde, PhCMe 2 …
Number of citations: 160 pubs.acs.org
S Ini, JL Defreese, N Parra-Vasquez… - MRS Online Proceedings …, 2002 - cambridge.org
… As an additional control experiment, the isostructural aldehyde 3-phenylbutyraldehyde of 3-… to salicylaldehyde, benzoic acid, and 3-phenylbutyraldehyde; however, the larger probes …
Number of citations: 2 www.cambridge.org
M Spehr, G Gisselmann, A Poplawski, JA Riffell… - Science, 2003 - science.org
Although it has been known for some time that olfactory receptors (ORs) reside in spermatozoa, the function of these ORs is unknown. Here, we identified, cloned, and functionally …
Number of citations: 864 www.science.org
MG Siegel, PJ Hahn, BA Dressman, JE Fritz… - Tetrahedron letters, 1997 - Elsevier
… In an illustrative example, 4-phenylpiperidine was combined with a 3-fold excess of 3-phenylbutyraldehyde in 5% acetic acid in methanol as solvent, and treated with an excess of …
Number of citations: 176 www.sciencedirect.com
F Ungváry, L Markó, TM Bockman… - Israel Journal of …, 1986 - Wiley Online Library
… Parallel to this the amount of the two other aldehydes (3-phenylbutyraldehyde and 4-phenylbutyraldehyde) increased only slightly. The most remarkabe feature of the reaction wasits …
Number of citations: 12 onlinelibrary.wiley.com
MP Brochu, SP Brown… - Journal of the American …, 2004 - ACS Publications
… As shown in eqs 3 and 4, exposure of enantiopure (S)-3-phenylbutyraldehyde to catalyst antipode (R)-3 results in the diastereoselective production of the anti α,β-disubstituted isomer, …
Number of citations: 430 pubs.acs.org

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